2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid
CAS No.: 908334-22-5
Cat. No.: VC2708198
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908334-22-5 |
|---|---|
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-6-7-12(11-18)13-8-4-5-9-14(13)15(19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | PTSFFRFRABIDJJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2C(=O)O |
Introduction
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by its molecular formula, C17H23NO4, and molecular weight of approximately 305.4 g/mol .
Synthesis and Preparation
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butoxycarbonyl group, and attachment of the benzoic acid moiety. The specific synthesis route may vary depending on the starting materials and desired yield.
Applications and Uses
While specific applications of 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butoxycarbonyl group makes it useful for protecting amines during synthesis, allowing for selective reactions at other sites.
Research Findings and Future Directions
Research on 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid is limited, but its structural components suggest potential utility in drug development or as a building block in organic synthesis. Further studies could explore its reactivity, stability, and potential biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume